molecular formula C14H24O2 B12760198 gamma-Terpinyl butyrate CAS No. 72596-23-7

gamma-Terpinyl butyrate

Katalognummer: B12760198
CAS-Nummer: 72596-23-7
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: YSXQRJMSWVKTFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gamma-Terpinyl butyrate is a chemical compound that belongs to the class of terpenes, specifically a monoterpenoid ester. It is derived from gamma-terpineol and butyric acid. Terpenes are naturally occurring compounds found in plants, and they are known for their aromatic properties. This compound is often used in the fragrance and flavor industry due to its pleasant aroma.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gamma-Terpinyl butyrate can be synthesized through the esterification of gamma-terpineol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of gamma-terpineol and butyric acid into the reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve the esterification.

Analyse Chemischer Reaktionen

Types of Reactions

Gamma-Terpinyl butyrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound back to gamma-terpineol.

    Substitution: It can undergo substitution reactions where the butyrate group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction conditions typically involve an acidic or basic medium and elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve reduction.

    Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as ethanol or methanol, under reflux conditions.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of this compound oxide and other oxidized derivatives.

    Reduction: Reduction reactions yield gamma-terpineol as the major product.

    Substitution: Substitution reactions produce various esters and other derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Gamma-Terpinyl butyrate has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of other terpenoid compounds and as a reagent in organic synthesis.

    Biology: this compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: It is widely used in the fragrance and flavor industry to impart pleasant aromas to products such as perfumes, cosmetics, and food items.

Wirkmechanismus

The mechanism of action of gamma-Terpinyl butyrate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Gamma-Terpinyl butyrate can be compared with other similar compounds, such as:

    Alpha-Terpinyl acetate: Another monoterpenoid ester with similar aromatic properties, used in the fragrance industry.

    Beta-Terpinyl butyrate: A structural isomer with different chemical and biological properties.

    Gamma-Terpinyl acetate: Similar in structure but with an acetate group instead of a butyrate group, leading to different reactivity and applications.

This compound is unique due to its specific combination of gamma-terpineol and butyric acid, which imparts distinct aromatic and biological properties that are not found in other terpenoid esters.

Eigenschaften

CAS-Nummer

72596-23-7

Molekularformel

C14H24O2

Molekulargewicht

224.34 g/mol

IUPAC-Name

(1-methyl-4-propan-2-ylidenecyclohexyl) butanoate

InChI

InChI=1S/C14H24O2/c1-5-6-13(15)16-14(4)9-7-12(8-10-14)11(2)3/h5-10H2,1-4H3

InChI-Schlüssel

YSXQRJMSWVKTFC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC1(CCC(=C(C)C)CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.